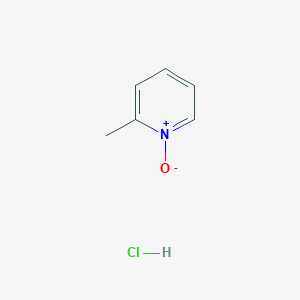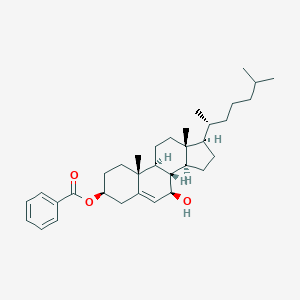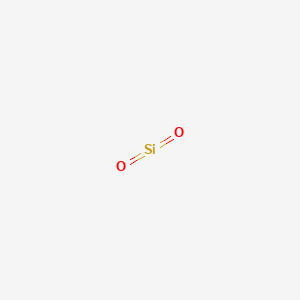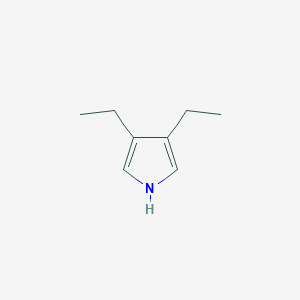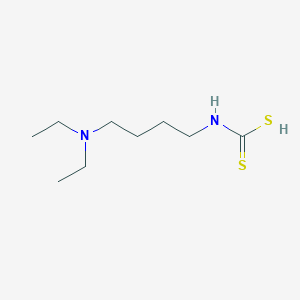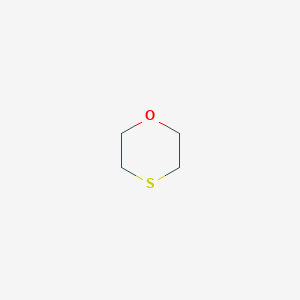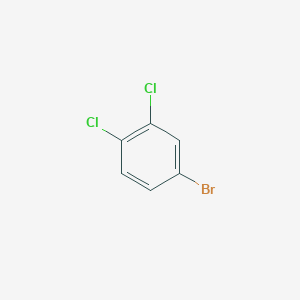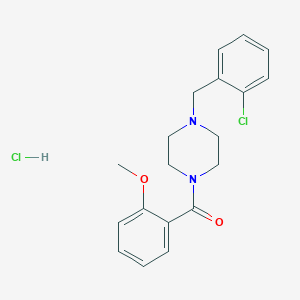
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 446.4 g/mol. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is used in various research studies due to its unique properties and mechanism of action.
Wirkmechanismus
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It also reduces the aggregation of amyloid beta in Alzheimer's disease by binding to the protein and preventing it from forming toxic aggregates.
Biochemische Und Physiologische Effekte
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to have minimal toxicity and side effects in laboratory experiments. It does not affect normal cell growth and does not induce apoptosis in healthy cells. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to have a high affinity for its target enzymes and proteins, making it an effective inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in laboratory experiments is its high specificity and selectivity for its target enzymes and proteins. It also has minimal toxicity and side effects, making it a safe compound to use in research studies. One of the limitations of using Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research involving Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride. One area of research is the use of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another area of research is the development of new derivatives of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride with improved specificity and selectivity for their target enzymes and proteins. Finally, research can be conducted to explore the potential use of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in combination with other compounds to enhance its efficacy in treating various diseases.
Synthesemethoden
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of o-chlorobenzyl chloride with piperazine to form 1-(o-chlorobenzyl)piperazine. The second step involves the reaction of 1-(o-chlorobenzyl)piperazine with o-methoxybenzoyl chloride to form Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-. Finally, the hydrochloride salt is added to Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)- to form Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has various applications in scientific research. It has been used in the study of cancer, Alzheimer's disease, and Parkinson's disease. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to inhibit the growth of cancer cells and reduce the aggregation of amyloid beta in Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18940-64-2 |
|---|---|
Produktname |
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride |
Molekularformel |
C19H22Cl2N2O2 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20;/h2-9H,10-14H2,1H3;1H |
InChI-Schlüssel |
WBINHBBXHPAWPO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
Andere CAS-Nummern |
18940-64-2 |
Synonyme |
1-(o-Chlorobenzyl)-4-(o-methoxybenzoyl)piperazine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



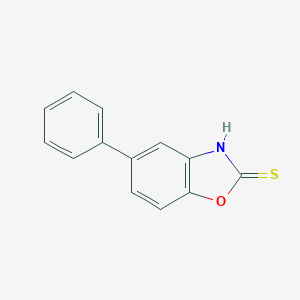
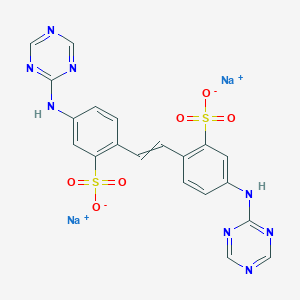
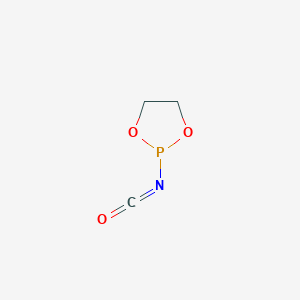
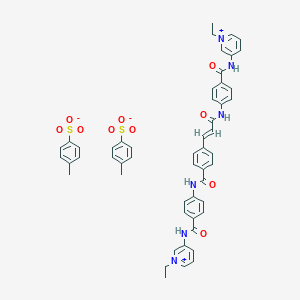

![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
